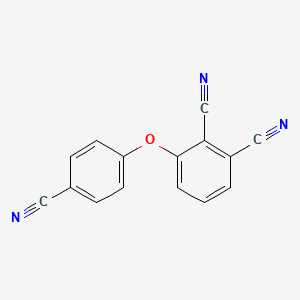
2-(2-Hydroxy-2-propyl)cyclohexene-1-boronic Acid Pinacol Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32642078 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of MFCD32642078 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The preparation methods can be broadly categorized into synthetic routes and industrial production methods.
Synthetic Routes
The synthetic routes for MFCD32642078 typically involve the use of specific reagents and catalysts under controlled conditions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product. For instance, the preparation of a triazolo ring compound methanesulfonate crystal form involves a series of reactions that are carefully monitored to achieve the desired crystal form .
Industrial Production Methods
Industrial production of MFCD32642078 is designed to be scalable and cost-effective. The methods used in industrial settings often involve large-scale reactors and continuous production processes. The preparation method for the crystal form of MFCD32642078 is simple and suitable for industrial large-scale production, ensuring good solubility and stability of the product .
Análisis De Reacciones Químicas
MFCD32642078 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by common reagents and specific conditions that influence the outcome of the reactions.
Types of Reactions
Oxidation: MFCD32642078 can undergo oxidation reactions, where it gains oxygen or loses electrons.
Reduction: In reduction reactions, MFCD32642078 gains electrons or loses oxygen.
Substitution: This compound can also participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of MFCD32642078, while reduction reactions produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
MFCD32642078 has a wide range of applications in scientific research, spanning chemistry, biology, medicine, and industry.
Chemistry
In chemistry, MFCD32642078 is used as a reagent in various synthetic reactions. Its stability and reactivity make it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, MFCD32642078 is used to study cellular processes and molecular interactions. Its unique properties allow researchers to investigate its effects on different biological systems.
Medicine
In medicine, MFCD32642078 has potential therapeutic applications. It is studied for its effects on various molecular targets and pathways, which could lead to the development of new drugs and treatments.
Industry
In industrial applications, MFCD32642078 is used in the production of various chemical products. Its stability and reactivity make it suitable for use in large-scale manufacturing processes.
Mecanismo De Acción
The mechanism of action of MFCD32642078 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and molecular interactions. The exact mechanism of action depends on the specific application and the biological system being studied .
Propiedades
Fórmula molecular |
C15H27BO3 |
|---|---|
Peso molecular |
266.19 g/mol |
Nombre IUPAC |
2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexen-1-yl]propan-2-ol |
InChI |
InChI=1S/C15H27BO3/c1-13(2,17)11-9-7-8-10-12(11)16-18-14(3,4)15(5,6)19-16/h17H,7-10H2,1-6H3 |
Clave InChI |
IQWRSDMDYXRODP-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(CCCC2)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



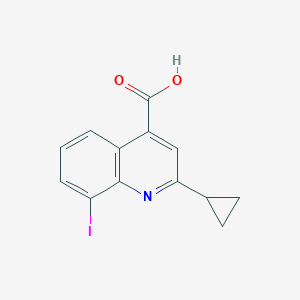
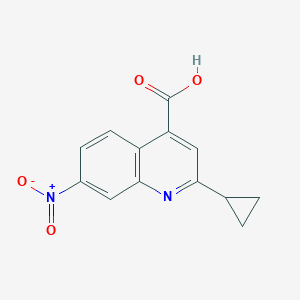

![6-[2-(4-Hydroxy-3-iodo-5-nitrophenyl)acetamido]hexanoic acid](/img/structure/B13710536.png)
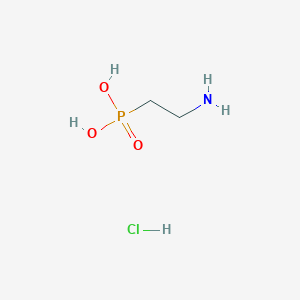

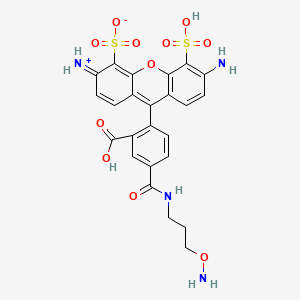
![4-(methoxymethyl)-6-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B13710551.png)
![2-[(4-Chloro-2-fluorophenyl)methoxy]-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;hydrochloride](/img/structure/B13710564.png)
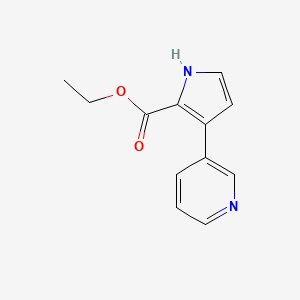

![5-Nitrobenzo[cd]indol-2(1H)-one](/img/structure/B13710578.png)
